
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA. Additionally, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance.
Biochemical and Physiological Effects
Studies have shown that 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide can have significant biochemical and physiological effects. For example, it has been shown to cause a decrease in the intracellular concentration of folate, a vitamin that is essential for DNA and RNA synthesis. Additionally, it has been shown to cause a decrease in the intracellular pH, which can have significant effects on cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide in lab experiments is its high purity and yield. Additionally, it is relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can cause significant damage to human cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, there is potential for further research into its potential applications in medicinal chemistry, agriculture, and material science. Finally, there is a need for more research into the mechanism of action of this compound, which can help to elucidate its potential uses and limitations.
Conclusion
In conclusion, 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively straightforward, and it has been shown to exhibit significant antimicrobial and anticancer activity. However, its potential toxicity can limit its use in certain experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide involves the reaction of 2,5-dibromoaniline with 3-methoxypropylamine and benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of hydrochloric acid. The yield of the product is typically high, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Other potential applications of this compound include its use as a herbicide, insecticide, and flame retardant.
Propriétés
Nom du produit |
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C10H13Br2NO3S |
Poids moléculaire |
387.09 g/mol |
Nom IUPAC |
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO3S/c1-16-6-2-5-13-17(14,15)10-7-8(11)3-4-9(10)12/h3-4,7,13H,2,5-6H2,1H3 |
Clé InChI |
QYLDROCTAZWVGX-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
SMILES canonique |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)



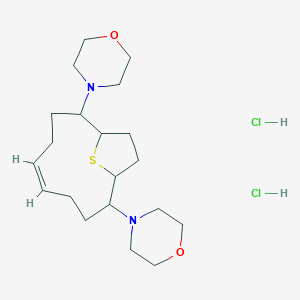
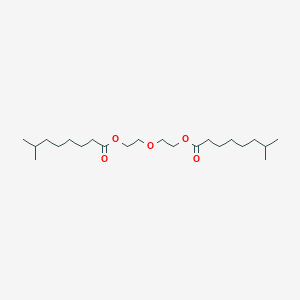
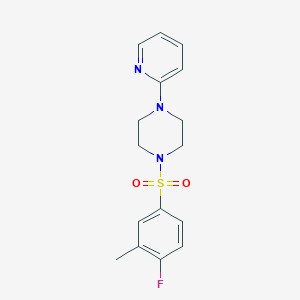
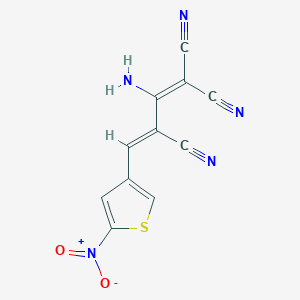

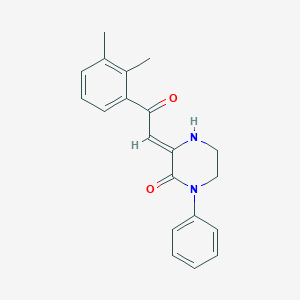
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)

